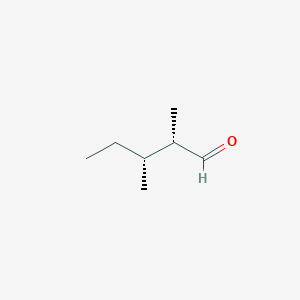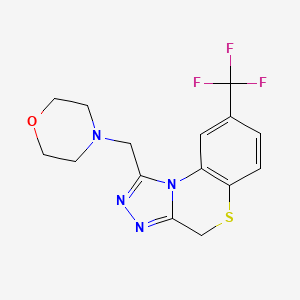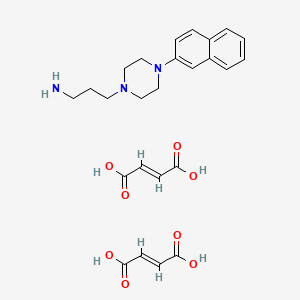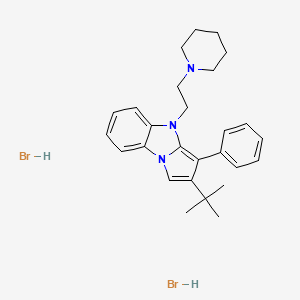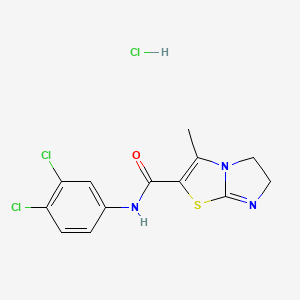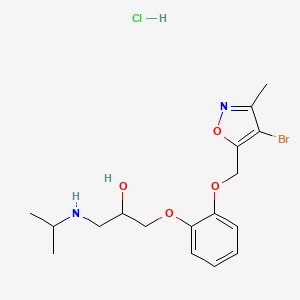
N-(8-Benzyl-3-beta-nortropanyl)-4-ethoxy-2-methyl-5-pyrimidinecarboxamide fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8-Benzyl-3-beta-nortropanyl)-4-ethoxy-2-methyl-5-pyrimidinecarboxamide fumarate is a complex organic compound with the molecular formula C23H30N4O2 This compound is known for its unique chemical structure, which includes a pyrimidinecarboxamide core, an ethoxy group, and a benzyl-nortropanyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-Benzyl-3-beta-nortropanyl)-4-ethoxy-2-methyl-5-pyrimidinecarboxamide fumarate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction using an appropriate alcohol and a strong acid catalyst.
Attachment of the Benzyl-Nortropanyl Moiety: The benzyl-nortropanyl moiety is attached through a nucleophilic substitution reaction, where the benzyl group is introduced using a benzyl halide and a base.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
N-(8-Benzyl-3-beta-nortropanyl)-4-ethoxy-2-methyl-5-pyrimidinecarboxamide fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethoxy groups, where nucleophiles like halides or amines replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Benzyl halides, amines, and bases like sodium hydroxide (NaOH)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(8-Benzyl-3-beta-nortropanyl)-4-ethoxy-2-methyl-5-pyrimidinecarboxamide fumarate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(8-Benzyl-3-beta-nortropanyl)-4-ethoxy-2-methyl-5-pyrimidinecarboxamide fumarate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with neurotransmitter receptors, influencing neurological functions.
Comparación Con Compuestos Similares
N-(8-Benzyl-3-beta-nortropanyl)-4-ethoxy-2-methyl-5-pyrimidinecarboxamide fumarate can be compared with other similar compounds, such as:
N-(8-Benzyl-3-beta-nortropanyl)-2-ethyl-4-methoxy-5-pyrimidinecarboxamide: This compound has a similar structure but differs in the substitution pattern on the pyrimidine ring.
N-(8-Benzyl-3-beta-nortropanyl)-4-ethoxy-2-ethyl-5-pyrimidinecarboxamide: This compound has an ethyl group instead of a methyl group on the pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
84923-05-7 |
|---|---|
Fórmula molecular |
C26H32N4O6 |
Peso molecular |
496.6 g/mol |
Nombre IUPAC |
N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-4-ethoxy-2-methylpyrimidine-5-carboxamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C22H28N4O2.C4H4O4/c1-3-28-22-20(13-23-15(2)24-22)21(27)25-17-11-18-9-10-19(12-17)26(18)14-16-7-5-4-6-8-16;5-3(6)1-2-4(7)8/h4-8,13,17-19H,3,9-12,14H2,1-2H3,(H,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
MWSOCYVIOTXRTL-WLHGVMLRSA-N |
SMILES isomérico |
CCOC1=NC(=NC=C1C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4)C.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CCOC1=NC(=NC=C1C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4)C.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



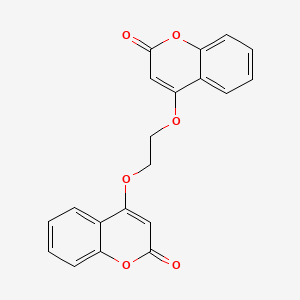
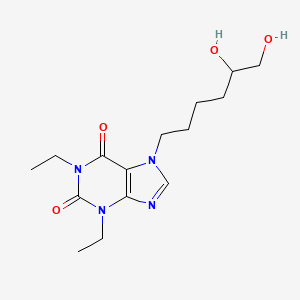
![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-b]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12756188.png)

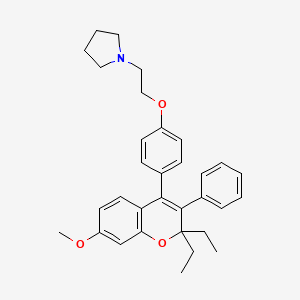
![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;hydrochloride](/img/structure/B12756206.png)
